![molecular formula C10H13FN2O4S B3059961 [(5-fluoro-1H-indol-2-yl)methyl]methylamine sulfate (2:1) CAS No. 1559059-72-1](/img/structure/B3059961.png)
[(5-fluoro-1H-indol-2-yl)methyl]methylamine sulfate (2:1)
Overview
Description
“[(5-fluoro-1H-indol-2-yl)methyl]methylamine” is a chemical compound with the CAS Number: 883531-12-2 . It has a molecular weight of 178.21 and its IUPAC name is N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for [(5-fluoro-1H-indol-2-yl)methyl]methylamine is 1S/C10H11FN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the fluorine atom and the two nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of [(5-fluoro-1H-indol-2-yl)methyl]methylamine include a molecular weight of 178.21 . The InChI code provides information about its molecular structure .Scientific Research Applications
Catalytic Activity and Synthesis
- A study by Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives involving the 5-fluoro-1H-indolyl moiety. These derivatives were evaluated for their antioxidant and antimicrobial activities, showcasing the potential of 5-fluoro-1H-indolyl compounds in medicinal chemistry (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).
Biological Activity
- Research on the characterization of serotonin receptors in human myometrium highlighted the interaction of serotonin receptor agonists and antagonists, which could involve derivatives of 5-fluoro-1H-indolyl compounds. This study provides insights into the potential application of these compounds in understanding serotonin receptor functions and developing therapeutic agents (Cordeaux, Pasupathy, Bacon, Charnock-Jones, & Smith, 2009).
Antimicrobial and Bactericidal Activity
- Shatirova et al. (2019) synthesized a series of compounds based on the norbornene series, which included amine functionalities similar to those in 5-fluoro-1H-indolyl derivatives. These compounds exhibited bactericidal activity against sulfate-reducing bacteria, indicating the potential antimicrobial applications of 5-fluoro-1H-indolyl-based compounds (Shatirova, Movsumzade, Dzhafarova, & Avdeev, 2019).
Synthesis and Characterization
- Another study focused on the N-oxidation of naratriptan, an indole derivative, in the presence of palladium (II) chloride catalyst, revealing insights into the chemical properties and reactivity of indole derivatives, which could be relevant to the synthesis and application of 5-fluoro-1H-indolyl compounds (Shankarlingaiah, Manjunatha, & Puttaswamy, 2015).
properties
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.H2O4S/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2-5,12-13H,6H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGBENHCKWZTBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-fluoro-1H-indol-2-yl)methyl]methylamine sulfate (2:1) | |
CAS RN |
1559059-72-1 | |
Record name | 1H-Indole-2-methanamine, 5-fluoro-N-methyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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